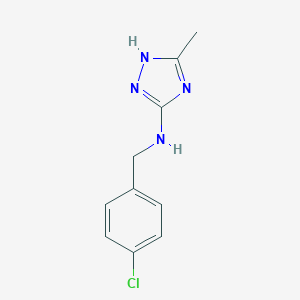
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been investigated for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anticancer, antidiabetic, and anti-inflammatory properties. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has also been investigated for its potential use as an antifungal and antibacterial agent.
Mécanisme D'action
The mechanism of action of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been investigated for its potential use in reducing inflammation in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, the limitations of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine include its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the investigation of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential use in combination with other anticancer agents. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine may also be investigated for its potential use in other disease conditions such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine is a chemical compound that has shown promising therapeutic properties in various scientific research applications. Its synthesis method has been optimized, and its mechanism of action is still being investigated. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been found to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the investigation of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine, which may lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with hydrazine hydrate to form 3-chloro-5-ethoxy-4-methoxybenzohydrazide. This compound is then reacted with sodium azide and copper sulfate to form N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine. The synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
Nom du produit |
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine |
|---|---|
Formule moléculaire |
C11H15ClN6O2 |
Poids moléculaire |
298.73 g/mol |
Nom IUPAC |
1-N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H15ClN6O2/c1-3-20-9-5-7(4-8(12)10(9)19-2)6-14-18-11(13)15-16-17-18/h4-5,14H,3,6H2,1-2H3,(H2,13,15,17) |
Clé InChI |
GBXITTXUOKQKJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
methanamine](/img/structure/B276621.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)